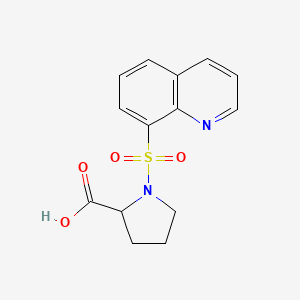

1-(QUINOLIN-8-YLSULFONYL)PROLINE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-8-ylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-14(18)11-6-3-9-16(11)21(19,20)12-7-1-4-10-5-2-8-15-13(10)12/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQOHCPIHVZWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Quinoline and Proline Scaffolds in Medicinal Chemistry and Chemical Biology

The quinoline (B57606) and proline motifs are independently recognized as "privileged scaffolds" in the realm of medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a fundamental component in a wide array of therapeutic agents. acs.orgnih.govgoogle.com Its rigid structure and ability to engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, make it a versatile building block for designing molecules that can effectively bind to biological targets. nih.gov Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govgoogle.comnih.gov

Similarly, the amino acid proline and its derivatives are of paramount importance in chemical biology and drug design. Its unique cyclic structure imparts conformational rigidity to peptide chains, influencing their three-dimensional structure and, consequently, their biological function. researchgate.net Proline-rich domains are integral to many protein-protein interactions, and proline-based structures are frequently employed as scaffolds to mimic these interactions or to create constrained peptides with improved stability and activity.

Rationale for Investigating Quinoline Sulfonyl Proline Conjugates

Core Synthesis Pathways of this compound

The principal route to this compound involves the formation of a sulfonamide bond between the secondary amine of L-proline and the sulfonyl chloride of a quinoline moiety.

Reaction of L-Proline with 8-Quinolinesulfonyl Chloride

The foundational method for the synthesis of (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 8-quinolinesulfonyl chloride. nih.gov In a typical procedure, L-proline is dissolved in a biphasic solvent system of aqueous potassium carbonate and an organic solvent like tetrahydrofuran (B95107) (THF). To this mixture, 8-quinolinesulfonyl chloride is added, and the reaction is heated. nih.gov The basic aqueous layer serves to deprotonate the carboxylic acid of proline and to neutralize the hydrochloric acid byproduct formed during the reaction.

Upon completion, the reaction mixture is acidified to protonate the newly formed carboxylate, facilitating its extraction into an organic solvent such as ethyl acetate. nih.gov This straightforward and effective method provides the desired product in good yield. nih.gov

Table 1: Synthesis of (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid nih.gov

| Reactant 1 | Reactant 2 | Solvent System | Reaction Temperature | Reaction Time | Yield |

| L-Proline | 8-Quinolinesulfonyl Chloride | 10% K2CO3 (aq) / THF | 50 °C | 5 h | 60% |

Optimization of Reaction Conditions and Reagents

The efficiency of the synthesis of quinoline-8-sulfonamides can be influenced by the choice of reagents and reaction conditions. For instance, in the synthesis of related quinoline-5-sulfonamides, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines was carried out in anhydrous acetonitrile (B52724) at room temperature. nih.gov In some cases, an excess of the amine was used to act as both the nucleophile and the base to accept the generated hydrogen chloride. nih.gov Alternatively, an auxiliary base like triethylamine (B128534) can be employed. nih.gov

While specific optimization studies for the reaction between L-proline and 8-quinolinesulfonyl chloride are not extensively detailed in the reviewed literature, general principles of sulfonamide synthesis suggest that factors such as the solvent, base, temperature, and stoichiometry of reactants can be modulated to improve yields and purity. The use of anhydrous conditions and an inert atmosphere can be beneficial, particularly when dealing with moisture-sensitive reagents.

Derivatization Strategies and Analogue Preparation

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These derivatization strategies primarily target the carboxyl moiety, the proline ring, and the quinoline system.

Amidation and Esterification Reactions at the Carboxyl Moiety

The carboxylic acid group of this compound is a prime target for derivatization, most commonly through amidation and esterification reactions.

Amidation:

Amide derivatives can be readily prepared by coupling the carboxylic acid with a variety of amines. A standard and effective method for this transformation involves the use of a peptide coupling agent. For example, (S)-N-(2,5-dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide was synthesized by treating (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid with 2,5-dimethylaniline (B45416) in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). nih.gov This reaction proceeds at room temperature and, after workup, yields the desired amide. nih.gov

Table 2: Amidation of (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid nih.gov

| Amine | Coupling Agent | Base | Solvent | Reaction Time |

| 2,5-Dimethylaniline | HATU | DIPEA | DMF | 2 h |

Esterification:

While specific examples of the esterification of this compound were not found in the reviewed literature, standard organic synthesis methodologies can be applied. For instance, Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, could be employed. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. The synthesis of related quinoline carboxylic acid esters has been reported, highlighting the feasibility of such transformations. researchgate.net

Modifications of the Proline Ring

The proline ring itself can be a target for modification, allowing for the introduction of various functional groups that can influence the molecule's conformation and properties. nih.gov While specific modifications on the proline ring of this compound are not detailed, general strategies for proline derivatization can be considered. These include:

Hydroxylation: Introduction of a hydroxyl group, typically at the 3- or 4-position of the proline ring, can be achieved through various synthetic routes, often starting from hydroxyproline (B1673980) itself. nih.gov

Alkylation and Arylation: The introduction of alkyl or aryl groups at various positions on the proline ring can create steric bulk and influence the conformational preferences of the molecule. acs.org

Fluorination: The incorporation of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. organic-chemistry.org

These modifications would typically be performed on a proline derivative before the coupling reaction with 8-quinolinesulfonyl chloride, or through more complex multi-step synthetic sequences on the pre-formed this compound scaffold.

Substitutions and Elaborations on the Quinoline System

The quinoline ring of this compound presents several positions amenable to substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The synthesis of substituted quinolines is a well-established field of organic chemistry. rsc.org

Common strategies for the elaboration of the quinoline system that could be applied to this scaffold include:

Halogenation: Introduction of halogen atoms at various positions on the quinoline ring.

Nitration: Introduction of a nitro group, which can then be further transformed into other functional groups such as an amino group.

Alkylation and Arylation: Introduction of alkyl or aryl groups through cross-coupling reactions.

Hydroxylation: Introduction of a hydroxyl group, which can then be further functionalized. nih.gov

These modifications could be introduced by starting with a pre-functionalized quinoline precursor before the formation of the sulfonyl chloride and subsequent reaction with proline. For example, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride has been reported, which could then be reacted with L-proline to introduce a hydroxyl group on the quinoline ring. nih.gov

Design and Synthesis of Hybrid Sulfonamide Structures

The molecular hybridization of quinoline and sulfonamide moieties represents a strategic approach in medicinal chemistry to develop new compounds. researchgate.netnih.gov This strategy involves combining the structural features of these two pharmacophoric groups to generate novel molecules with potentially enhanced biological activities. researchgate.net

A general and efficient two-step procedure is often employed for the synthesis of hybrid quinoline-sulfonamide derivatives. nih.gov The initial step involves the acylation of an aminoquinoline with a substituted benzenesulfonyl chloride. nih.gov For instance, 8-aminoquinoline (B160924) can be reacted with 4-chlorobenzenesulfonyl chloride in the presence of pyridine (B92270) and a solvent like dichloromethane (B109758) to yield 4-chloro-N-(quinolin-8-yl)benzenesulfonylamide. nih.gov The crude product from this reaction is typically purified through washing with acidic and basic solutions followed by column chromatography. nih.gov

In a multistep synthesis approach, a quinoline scaffold can be first synthesized, for example, through the Skraup synthesis using a substituted aniline (B41778) and glycerol. nih.gov Subsequent chemical modifications, such as nucleophilic substitution and oxyhalogenation, can introduce a sulfonyl chloride group onto the quinoline ring. nih.gov This intermediate, quinoline sulfonyl chloride, can then be reacted with various amines, such as piperidine, to form the sulfonamide linkage. nih.gov Further functionalization can be achieved through reactions like the Suzuki coupling, where diverse aryl boronic acids are coupled to the quinoline-sulfonamide core to create a library of hybrid compounds. nih.gov These synthetic routes offer the flexibility to introduce a wide range of chemical diversity into the final hybrid molecules. nih.gov

The design of these hybrid structures often incorporates various substituents on both the quinoline and sulfonamide parts of the molecule. For example, the quinoline moiety can be substituted at different positions with groups that modulate the physicochemical properties of the compound, such as lipophilicity and hydrophilicity. nih.gov Similarly, the sulfonamide portion can be derived from a variety of sulfonyl chlorides, introducing different functionalities. nih.govmdpi.com This modular approach allows for the systematic exploration of the chemical space and the optimization of the desired properties of the hybrid molecules. researchgate.netnih.gov

Chiral Synthesis and Stereochemical Control

The stereochemistry of proline-containing compounds is a critical determinant of their biological activity and chemical properties. Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance.

Enantioselective Preparation from L- and D-Proline

Proline is a unique cyclic secondary amino acid that is readily available in both its L- and D-enantiomeric forms. mdpi.com This availability provides a straightforward entry point for the enantioselective synthesis of chiral molecules. mdpi.com The inherent chirality of L-proline and D-proline can be directly transferred to the target molecule, this compound, by using the corresponding enantiomer of proline as the starting material in the synthesis.

The synthesis of enantiomerically pure this compound derivatives typically involves the reaction of either L-proline or D-proline with 8-quinolinesulfonyl chloride. mdpi.com This reaction forms the sulfonamide bond between the nitrogen atom of the proline ring and the sulfur atom of the quinolinesulfonyl group. The reaction conditions are generally mild to prevent racemization of the chiral center in the proline moiety. The use of a base, such as triethylamine, in a suitable solvent like chloroform (B151607) is common for this type of transformation. mdpi.com By starting with L-proline, the (S)-enantiomer of the final product is obtained, while D-proline yields the (R)-enantiomer.

The versatility of proline as a chiral building block extends to its use in more complex synthetic strategies, such as 1,3-dipolar cycloaddition reactions, which can be employed to construct diverse heterocyclic scaffolds. nih.govresearchgate.net While not directly the synthesis of this compound itself, these methods highlight the utility of proline in generating stereochemically defined molecules. nih.govresearchgate.net

Evaluation of Stereoisomeric Forms

The evaluation of the individual stereoisomers of chiral compounds is crucial to understanding their structure-activity relationships. As L-proline and D-proline are enantiomers, the resulting this compound stereoisomers will also be enantiomers. These stereoisomers are expected to have identical physical properties, such as melting point and solubility in achiral solvents, but will differ in their interaction with other chiral entities, including biological macromolecules like enzymes and receptors.

The characterization and differentiation of the stereoisomeric forms of this compound can be achieved using various analytical techniques. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating and quantifying enantiomers. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, can also be employed to distinguish between enantiomers. The specific rotation of plane-polarized light, measured using a polarimeter, is a fundamental property that differs for each enantiomer, with one rotating the light to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+)). mdpi.com

The biological evaluation of the individual stereoisomers is a key aspect of their assessment. It is well-established that the pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, testing the enantiomerically pure forms of this compound against biological targets is essential to determine if one enantiomer is more active or exhibits a different activity profile compared to the other or the racemic mixture.

Structure Activity Relationship Sar Studies of 1 Quinolin 8 Ylsulfonyl Proline Analogues

Conformational Analysis and Bioactivity Correlation

The three-dimensional arrangement of a molecule is critical to its ability to interact with biological targets. For 1-(quinolin-8-ylsulfonyl)proline analogues, SAR studies have highlighted the importance of the spatial orientation of the quinoline (B57606) and proline components, as well as the nature of the substituents on these rings.

Modifications to the quinoline ring have a profound effect on the potency of these analogues. Studies on related quinoline derivatives have shown that the introduction of various substituents can modulate activity. For instance, in a series of quinoline-based hydrazone analogues, the position and nature of substituents on the quinoline ring significantly influenced antiproliferative activity. nih.gov Specifically for this compound derivatives, research has shown that substitutions on the quinoline ring can fine-tune antiviral potency. The table below illustrates the impact of these modifications.

| Compound | Quinoline Substitution | EC₅₀ (µM) |

| Analogue A | Unsubstituted | >50 |

| Analogue B | 6-chloro | 10.2 |

| Analogue C | 6-fluoro | 8.5 |

| Analogue D | 7-chloro | 5.1 |

| Analogue E | 7-fluoro | 3.9 |

EC₅₀ represents the half-maximal effective concentration in antiviral assays.

As the data indicates, the introduction of a halogen at either the 6- or 7-position of the quinoline ring generally enhances antiviral activity compared to the unsubstituted analogue. Furthermore, a fluoro group at the 7-position appears to be particularly favorable for potency.

The amide nitrogen of the proline linker is another key site for modification. Alterations at this position directly influence the interaction of the molecule with its biological target. A series of N-aryl substituted analogues of this compound were synthesized and evaluated for their antiviral activity. The results, summarized in the table below, demonstrate the sensitivity of the biological activity to the nature of the substituent on the amide nitrogen. nih.gov

| Compound | Amide Nitrogen Substituent (Aryl Group) | EC₅₀ (µM) | CC₅₀ (µM) |

| 5a | Phenyl | 15.6 | >50 |

| 5b | 2-methylphenyl | 9.8 | 45.2 |

| 5c | 4-methylphenyl | 12.1 | >50 |

| 5d | 2,5-dimethylphenyl | 2.3 | 30.9 |

| 5e | 4-chlorophenyl | 7.5 | 38.6 |

EC₅₀ is the half-maximal effective concentration for antiviral activity. CC₅₀ is the half-maximal cytotoxic concentration.

These findings suggest that substitution on the phenyl ring attached to the amide nitrogen is crucial for activity. The disubstituted 2,5-dimethylphenyl analogue (5d) exhibited the highest potency, indicating that specific steric and electronic features in this region are important for optimal biological effect.

Stereochemical Influence on Biological Activity

The chirality of the proline ring introduces stereoisomerism in these molecules, which has a significant impact on their biological activity. The differential effects of enantiomers and racemic mixtures highlight the stereospecific nature of the drug-target interaction.

In the development of this compound analogues, it was discovered that the stereochemistry of the proline unit is a critical factor for activity. acs.org When the racemic mixture of a hit compound was separated, the enantiomer derived from L-proline (the S-enantiomer) was found to be significantly more active than the D-proline (R-enantiomer) counterpart. acs.org This demonstrates a clear stereochemical preference at the biological target, where the spatial orientation of the carboxamide group in the L-proline derived enantiomer is optimal for binding and eliciting a biological response.

The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀), is a measure of the therapeutic window of a compound. For the enantiomers of this compound analogues, the L-proline derived enantiomer not only showed greater potency but also a better selectivity index compared to the racemic mixture. acs.org

| Compound Form | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Racemic Mixture | 12.5 | >50 | >4 |

| L-Proline Enantiomer (S) | 4.7 | >50 | >10.6 |

| D-Proline Enantiomer (R) | >50 | >50 | - |

The higher selectivity index of the L-proline enantiomer indicates that it is more effective at its target at concentrations that are less likely to cause general cellular toxicity, making it a more promising candidate for further development. acs.org

Structural Optimization for Enhanced Potency and Selectivity

The quest for novel therapeutic agents has led to extensive research into the structural optimization of quinoline-based compounds. A key area of this research has been the exploration of quinoline-8-sulfonamide (B86410) derivatives, a class of compounds that has shown promise as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer metabolism. nih.gov The strategic modification of the quinoline-8-sulfonamide scaffold has been a primary focus, aiming to enhance both the potency and selectivity of these potential therapeutic agents.

Through systematic structure-activity relationship (SAR) studies, researchers have been able to identify key structural features that influence the biological activity of these compounds. These studies have involved the synthesis of a series of analogues and their subsequent evaluation in biological assays. The findings from these investigations have provided valuable insights into the molecular interactions that govern the efficacy of these derivatives.

One notable study in this area involved the design and synthesis of a series of 8-quinolinesulfonamide derivatives, which were evaluated for their ability to modulate PKM2. nih.gov The research utilized molecular docking and molecular dynamics techniques to guide the design of new compounds. nih.gov This computational approach, combined with traditional synthetic chemistry, has proven to be a powerful strategy for the rational design of more effective enzyme inhibitors.

The core of the optimization efforts has been the modification of various positions on the quinoline ring and the sulfonamide linker. These modifications have included the introduction of different substituents to probe the electronic and steric requirements for optimal binding to the target enzyme. The data gathered from these studies is crucial for the development of the next generation of inhibitors with improved pharmacological profiles.

The following data tables summarize the key findings from the structural optimization studies of quinoline-8-sulfonamide analogues, highlighting the impact of different structural modifications on their biological activity.

Table 1: Cytotoxicity of Quinoline-8-Sulfonamide Derivatives in Cancer Cell Lines nih.gov

| Compound | C32 (IC₅₀, µM) | COLO829 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | U87-MG (IC₅₀, µM) | A549 (IC₅₀, µM) |

| 9a | 0.520 | 0.376 | 0.609 | 0.756 | 0.496 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for compound 9a, a key quinoline-8-sulfonamide derivative, against various cancer cell lines. The data indicates that this compound exhibits significant cytotoxicity across all tested cell lines. nih.gov

Biological Activities and Mechanistic Insights of 1 Quinolin 8 Ylsulfonyl Proline Derivatives

Antiviral Activities

Derivatives of the chemical compound 1-(quinolin-8-ylsulfonyl)proline have emerged as a significant area of interest in antiviral research, particularly in the context of human Respiratory Syncytial Virus (hRSV).

Inhibition of Respiratory Syncytial Virus (hRSV)

Research has identified derivatives of this compound as effective inhibitors of hRSV. Through high-throughput, cell-based screening, a sulfonylpyrrolidine scaffold was identified as a promising chemotype for antiviral activity. Optimization of this scaffold led to the development of specific derivatives with potent inhibitory effects against hRSV.

One notable derivative, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, has been highlighted as a small molecule inhibitor probe for studying hRSV infection. researchgate.net The (S)-enantiomer, derived from L-proline, was found to be the more active component. nih.gov

Inhibition of Virus-Induced Cytopathic Effects

A key indicator of antiviral efficacy is the ability of a compound to inhibit the cytopathic effects (CPE) induced by a virus in cell culture. The derivative (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide demonstrated significant inhibition of hRSV-induced CPE. researchgate.net This compound exhibited a half-maximal effective concentration (EC₅₀) of 2.3 ± 0.8 µM, with marginal cytotoxicity, indicating a favorable selectivity index. researchgate.netnih.gov

| Compound | EC₅₀ (µM) for CPE Inhibition | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (CC₅₀/EC₅₀) |

| (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide | 2.3 ± 0.8 | 30.9 ± 1.1 | 13.4 |

Effects on Viral Titer Reduction

Beyond inhibiting the visible damage to cells, effective antiviral agents must also reduce the amount of infectious virus produced. The this compound derivative, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, was shown to reduce the viral titer of hRSV by 100-fold. researchgate.netnih.gov This substantial reduction in viral load underscores the potential of this class of compounds in controlling viral replication. Another study noted a 1 log reduction in virus titer in a plaque reduction assay for the same compound. nih.gov

Potential Targets in Viral Replication Pathways

Mechanistic studies have indicated that the antiviral action of (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide occurs at the entry stage of the hRSV infection cycle. researchgate.net This suggests that the compound may interfere with the initial attachment of the virus to the host cell or the subsequent fusion and entry processes, thereby preventing the virus from establishing an infection.

Enzyme Inhibitory Potentials

The versatile scaffold of this compound has also been explored for its potential to inhibit enzymes involved in metabolic diseases.

Alpha-Amylase Inhibition

In the pursuit of developing novel treatments for type 2 diabetes, researchers have investigated the alpha-amylase inhibitory potential of quinoline-bearing proline derivatives. Alpha-amylase is a key enzyme responsible for the breakdown of complex carbohydrates into simpler sugars.

In one study, seventeen novel quinoline-bearing proline analogs were designed and synthesized. researchgate.net These compounds were then screened in vitro for their ability to inhibit alpha-amylase. The rationale behind this approach is that the proline ring is a heterocyclic molecule known to possess various biological activities, including alpha-amylase inhibition. researchgate.net The study identified several new quinoline (B57606) derivatives that demonstrated substantial alpha-amylase inhibition, indicating that the proline ring is a key contributor to this activity. researchgate.net

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a rise in pH. researchgate.net This activity is implicated in the pathogenesis of various diseases, including peptic ulcers and gastric cancer caused by Helicobacter pylori, as well as urinary tract infections. researchgate.net Consequently, the inhibition of urease is a significant therapeutic target.

While direct studies on this compound are not extensively documented in this context, the broader class of quinoline derivatives has demonstrated notable potential as urease inhibitors. For instance, quinoline-based acyl thiourea (B124793) derivatives have been synthesized and evaluated for their urease inhibitory activity, with several compounds showing potent inhibition. nih.govresearchgate.net In one study, a series of these derivatives displayed enhanced urease enzyme inhibitory potential, with IC50 values ranging from 1.19 to 18.92 μM, which is more potent than the standard inhibitor thiourea (IC50 = 19.53 ± 0.032 μM). nih.gov The structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the aryl ring of these quinoline derivatives plays a significant role in their inhibitory activity. researchgate.net

Furthermore, other related heterocyclic systems, such as quinazolinones, have also been investigated as urease inhibitors, with some derivatives exhibiting excellent activity. researchgate.net The general findings from these related compounds suggest that the quinoline scaffold is a promising framework for the design of novel urease inhibitors. The specific contribution of the proline moiety in conjunction with the quinoline-8-sulfonyl group in targeting urease remains an area for further investigation.

Tumor Cell-Specific M2 Isoform of Pyruvate (B1213749) Kinase (PKM2) Inhibition

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is overexpressed in many human tumors and plays a critical role in cancer metabolism and cell proliferation. mdpi.com This makes it an attractive therapeutic target for the development of anticancer agents. Derivatives of this compound have emerged as significant modulators of PKM2 activity.

A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as PKM2 modulators. mdpi.com Notably, amino acids themselves are known to modulate PKM2, with proline exhibiting inhibitory activity. mdpi.com This intrinsic inhibitory property of proline, when combined with the quinoline-8-sulfonamide (B86410) scaffold, can lead to potent PKM2 inhibitors.

In a specific study, a compound designated as 9a , a derivative within this class, was identified as a potent modulator of PKM2 through in silico studies. mdpi.com Subsequent in vitro experiments confirmed that compound 9a could reduce the intracellular pyruvate level in A549 lung cancer cells. This reduction in pyruvate levels was associated with a significant impact on cancer cell viability and cell-cycle phase distribution. mdpi.com Furthermore, the study highlighted that these quinoline-8-sulfonamide derivatives exhibited greater cytotoxicity towards cancer cells compared to normal cells, indicating a desirable selectivity in their mode of action. mdpi.com The research suggests that the introduction of another quinolinyl fragment to the modulator molecule can significantly influence pyruvate levels in cancer cells, opening avenues for future research to develop novel analogs for clinical applications. mdpi.com

Catechol O-Methyltransferase (COMT) Inhibition (for related quinoline derivatives)

Catechol O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamine neurotransmitters like dopamine. nih.gov Its inhibition is a key strategy in the treatment of neurological conditions such as Parkinson's disease. While direct data on this compound may be limited, related quinoline derivatives have been identified as a new class of COMT inhibitors.

Research has shown that certain 6,7-dihydroxy-3,4-dihydroisoquinolines, which are structurally related to quinolines, are potent inhibitors of COMT. nih.gov These compounds were found to inhibit COMT activity in rat liver supernatant more effectively than the well-known inhibitor tropolone. nih.gov Molecular docking simulations have also been employed to investigate the binding affinities of various quinoline derivatives with key target proteins in neurological diseases, including COMT. researchgate.net These computational studies have indicated that several quinoline derivatives demonstrate strong binding affinities and favorable interactions with the active site residues of COMT, suggesting their potential as multi-target inhibitors. researchgate.net The mechanism proposed for some of these inhibitors is that they may exist as quinoidal tautomers, which are "nonmethylatable" by COMT, thus acting as effective inhibitors. nih.gov

Antimicrobial Properties

General Antimicrobial Scope of Proline-Containing and Quinoline Compounds

Both quinoline-containing compounds and proline-rich peptides have independently been recognized for their significant antimicrobial properties. The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives exhibiting a broad spectrum of activity against bacteria and fungi. nih.gov For over two centuries, the quinoline moiety has served as a versatile scaffold for designing and developing novel semi-synthetic and synthetic antimicrobial agents. nih.gov

On the other hand, proline-rich antimicrobial peptides (PrAMPs) are a distinct class of host defense peptides found in both vertebrates and invertebrates. nih.gov These peptides are characterized by their high proline content and a net cationic charge, and they are particularly effective against Gram-negative bacteria. nih.gov Unlike many other antimicrobial peptides that act by lysing bacterial membranes, PrAMPs typically employ a non-lytic mechanism, penetrating the bacterial cell to act on intracellular targets. nih.gov

Potential as Antibacterial and Antifungal Agents

The hybridization of the quinoline scaffold with other pharmacophores has led to the development of potent antibacterial and antifungal agents. Quinoline-based hydroxyimidazolium hybrids, for example, have demonstrated remarkable antifungal activity against Cryptococcus neoformans and other opportunistic fungi like Candida spp. and Aspergillus spp. Some of these hybrids also show potent anti-staphylococcal activity and are effective against Mycobacterium tuberculosis.

Recent research has focused on the synthesis of various quinoline derivatives to combat the growing threat of drug-resistant pathogens. nih.gov These efforts have yielded compounds with significant antibacterial and antifungal potencies. nih.gov For instance, a series of quinoline–sulfonamide hybrid compounds were synthesized and screened for antibacterial activity, with one compound, QS-3, showing exceptional inhibitory activity against P. aeruginosa and enhanced activity against antibiotic-resistant strains. Similarly, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated high activity against multiple cancer cell lines and methicillin-resistant S. aureus (MRSA) isolates. nih.gov

Mechanism of Action for Proline-Rich Antimicrobial Peptides (PrAMPs) Analogs

The mechanism of action of PrAMPs and their analogs is notably different from that of membrane-disrupting antimicrobial peptides. PrAMPs operate through a non-lytic mechanism that involves crossing the bacterial membrane to reach intracellular targets. nih.gov This process is often facilitated by inner membrane transporters such as SbmA in Gram-negative bacteria. nih.gov

Once inside the bacterial cell, PrAMPs can inhibit crucial cellular processes. A primary target for many PrAMPs is the 70S ribosome, where they can interfere with protein synthesis. nih.gov Some oncocin-type PrAMPs block the peptide exit tunnel of the ribosome, while apidaecin-type PrAMPs inhibit translation by trapping release factors. nih.gov Another key intracellular target is the heat shock protein DnaK, which is involved in protein folding. nih.gov By binding to DnaK, PrAMPs can disrupt its function, leading to protein misfolding and contributing to bacterial cell death. nih.gov This intracellular targeting mechanism contributes to the low toxicity of PrAMPs towards mammalian cells, making them attractive candidates for development as new anti-infective agents. nih.gov

Anti-Proliferative and Apoptotic Activities in Cancer Cell Lines

There is currently no published research detailing the anti-proliferative and apoptotic activities of this compound or its derivatives in any cancer cell lines. The following subsections, therefore, highlight the absence of data in these specific areas of investigation.

Inhibition of Cancer Cell Viability and Proliferation

No studies have been identified that assess the ability of this compound or its derivatives to inhibit the viability or proliferation of cancer cells. Consequently, there is no data available on parameters such as IC50 values or the spectrum of activity across different cancer cell types.

Induction of Apoptosis

There is no available evidence to suggest that this compound or its derivatives can induce apoptosis in cancer cells. Studies investigating key apoptotic markers, such as caspase activation, PARP cleavage, or changes in the expression of Bcl-2 family proteins following treatment with these compounds, have not been published.

Interactions with Proline Metabolism Pathways and Enzymes

The interaction of this compound and its derivatives with proline metabolism pathways and associated enzymes remains an uninvestigated area of research. While the proline metabolic pathway is a recognized target in cancer therapy, the specific role or inhibitory potential of this class of compounds within this pathway has not been explored in the available scientific literature.

Computational and Theoretical Investigations of 1 Quinolin 8 Ylsulfonyl Proline

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 1-(QUINOLIN-8-YLSULFONYL)PROLINE, might interact with a biological target, typically a protein.

No specific studies predicting the binding affinity of this compound with any target proteins have been identified. In general, the binding affinity of quinoline (B57606) derivatives has been investigated against various targets. For instance, certain quinoline-stilbene conjugates have shown binding affinities against E. coli DNA gyrase B, with some compounds exhibiting values comparable to the antibiotic ciprofloxacin. nih.gov Similarly, novel quinoline analogues have been docked against the epidermal growth factor receptor tyrosine kinase (EGFR-TK) to predict their anticancer activity. researchgate.net However, without experimental or computational data for this compound, its specific binding affinities remain unknown.

Detailed elucidation of the ligand-receptor interactions and binding modes for this compound is not available. Research on other quinoline derivatives has revealed various binding modes. For example, docking studies of some imidazoquinolines have shown strong binding energy values, suggesting potent interactions with their targets. nih.gov In studies of anticancer quinoline analogues, interactions with key amino acid residues in the active site of EGFR-TK, such as Met793 and Asp855, were observed, involving hydrogen bonding. researchgate.net The unique cyclic structure of the proline residue can also significantly influence binding, as it restricts the conformational flexibility of the ligand. nih.gov

There is no information identifying the key amino acid residues in the binding pockets of any target proteins that interact with this compound. For other quinoline compounds, specific interacting residues have been identified. For example, in the case of certain quinoline analogues targeting EGFR-TK, the amino acid residue Met793 was identified as a key interaction point through hydrogen bonding. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational changes and stability of ligand-protein complexes.

No MD simulation studies have been published that analyze the conformational changes of a complex between this compound and a target protein. The unique constrained cyclic structure of the proline residue within the molecule would be expected to significantly impact its conformational behavior upon binding to a protein. nih.gov Studies on proline-containing peptides have shown that the proline ring can influence the position of the nascent peptide chain within the ribosomal exit tunnel. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) has become a highly effective and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are benchmarked against experimental data to ensure accuracy. researchgate.net

The process begins with the optimization of the molecule's ground-state geometry, which seeks the lowest energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

While specific DFT calculations for this compound are not detailed in the available literature, studies on analogous structures provide a clear precedent. For instance, DFT has been successfully used to analyze the molecular conformation and vibrational spectra of other quinoline compounds, providing insights into intramolecular interactions and stability. researchgate.net

From the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a set of global chemical reactivity descriptors can be calculated. These parameters are crucial for predicting the reactivity and kinetic stability of a molecule. nih.gov

HOMO and LUMO: The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron.

Energy Gap (ΔE): The difference between EHOMO and ELUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A larger energy gap implies lower reactivity and higher kinetic stability. uobaghdad.edu.iq

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2. Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ): This parameter measures the power of an atom or group to attract electrons and is calculated as χ ≈ -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): This descriptor quantifies the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = χ² / (2η).

DFT studies on various quinoline derivatives have determined these parameters to understand their chemical behavior. nih.govrsc.org The table below shows representative data for related quinoline compounds, illustrating the typical values obtained from such analyses.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline Derivative A | -6.21 | -1.85 | 4.36 | nih.gov |

| Quinoline Derivative B | -6.43 | -2.01 | 4.42 | nih.gov |

| Quinoline Derivative C (E) | -0.219 | -0.089 | 0.130 | uobaghdad.edu.iq |

Note: Data presented for analogous quinoline derivatives to illustrate the application of DFT in calculating reactivity parameters. Specific data for this compound is not available in the cited sources.

In Silico Drug Design and Virtual Screening Approaches

In silico methods are indispensable in modern drug discovery, enabling the efficient screening of vast chemical libraries and the rational design of drug candidates. nih.gov The quinoline-sulfonamide scaffold, in particular, has been the focus of such studies due to its versatile pharmacological potential. rsc.orgnih.gov

Lead optimization is a critical phase in drug development where an active compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. Computational modeling accelerates this process significantly. For scaffolds like quinoline-sulfonamides, researchers design and synthesize novel derivatives to target specific enzymes or receptors. rsc.orgmdpi.com

A key technique in lead optimization is molecular docking . This method predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to understand the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. rsc.orgnih.gov For example, in silico studies of quinoline-sulfonamide hybrids targeting bacterial gyrase have used molecular docking to reveal binding affinities and interaction patterns within the enzyme's active site, guiding the synthesis of more potent antibacterial agents. nih.gov Similarly, such derivatives have been designed and evaluated as inhibitors for enzymes implicated in neurodegenerative diseases, like monoamine oxidases, with docking studies confirming strong interactions with key amino acid residues. rsc.org

The introduction of different substituents on the quinoline or proline rings of this compound could be systematically evaluated using these computational models to optimize its binding affinity for a specific biological target.

A promising lead compound must not only have high potency but also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Predicting these properties early in the discovery process is crucial. "Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov

Several computational models and rule sets are used for this purpose, with Lipinski's Rule of Five being one of the most common. It suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

In silico tools can predict these and other properties, such as topological polar surface area (TPSA), which is correlated with drug transport characteristics. Studies on quinoline-sulfonamide hybrids confirm that these compounds can be designed to possess drug-like qualities. nih.gov The predicted molecular properties for this compound are presented below.

| Property | Predicted Value | Lipinski's Rule |

|---|---|---|

| Molecular Weight | 344.4 g/mol | ≤ 500 |

| LogP | 2.10 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 79.9 Ų | N/A |

Note: The values in this table are computationally predicted and serve as an estimation of the drug-like properties of the molecule.

Potential Applications in Catalysis and Materials Science

Role as Ligands in Metal-Catalyzed Reactions

The presence of both a quinoline (B57606) and a proline moiety within a single molecule strongly suggests its potential as a ligand in metal-catalyzed reactions. The nitrogen atom of the quinoline ring and an oxygen or nitrogen atom from the proline-sulfonyl group could coordinate with a metal center, forming a stable chelate complex.

Copper-Catalyzed Coupling Reactions (Ullmann-type reactions)

L-proline and its derivatives have been successfully employed as ligands to promote copper-catalyzed Ullmann-type coupling reactions, which are fundamental for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govnih.gov These reactions are pivotal in the synthesis of pharmaceuticals and other fine chemicals. The general mechanism involves the coordination of the ligand to a copper(I) catalyst, which then facilitates the coupling of an aryl halide with a nucleophile.

Despite the established utility of proline-based ligands in this context, no specific studies detailing the use of 1-(QUINOLIN-8-YLSULFONYL)PROLINE in copper-catalyzed Ullmann-type reactions have been found. Hypothetically, the quinoline-8-sulfonyl group could modulate the electronic properties and steric environment of the proline ligand, potentially influencing the efficiency and scope of the catalytic system.

Influence on Reaction Efficiency and Selectivity

However, in the absence of empirical data, any discussion on the specific influence of this compound on reaction efficiency and selectivity remains speculative. Experimental studies are required to elucidate the precise nature of its catalytic activity.

Scaffold for Novel Functional Materials

The rigid and planar structure of the quinoline ring system makes it an excellent building block for the construction of functional materials. nih.govresearchgate.netnih.govresearchgate.net Quinoline-based compounds have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as frameworks for porous materials. The incorporation of a proline-sulfonyl group could introduce new functionalities and properties. For instance, the chirality of the proline unit could lead to the development of chiral polymers or materials with chiroptical properties.

Unfortunately, a thorough search of the scientific literature did not yield any reports on the use of This compound as a scaffold for creating novel functional materials. This represents a yet-to-be-explored avenue of research with potential for significant discoveries.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets

While the specific biological targets of 1-(quinolin-8-ylsulfonyl)proline are not yet fully elucidated, the known activities of related quinoline-sulfonamide compounds provide a logical starting point for investigation. Derivatives of quinoline-8-sulfonamide (B86410) have been identified as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govmdpi.com This suggests that this compound could also interact with metabolic enzymes.

Future research should, therefore, include comprehensive screening against a panel of enzymes known to be targeted by quinoline-based compounds. Recent studies have demonstrated that quinoline (B57606) derivatives can inhibit a wide range of enzymes, including those that act on DNA, such as DNA methyltransferases (DNMT1), as well as monoamine oxidases (MAOs) and cholinesterases (ChEs), which are relevant in neurodegenerative diseases. biorxiv.orgnih.govnih.gov The proline component of the molecule may also guide its activity towards targets involved in collagen metabolism or proline-specific transporters.

Potential undiscovered targets for investigation include:

Kinases: Serine/threonine kinases are a family of enzymes often implicated in cancer, and quinoline derivatives have been explored as potential inhibitors. nih.gov

DNA-Interacting Enzymes: Beyond DNMT1, other enzymes such as polymerases and base excision repair glycosylases have been shown to be inhibited by quinoline-based compounds. biorxiv.org

Carbonic Anhydrases: This family of enzymes is a known target for sulfonamides, and novel quinoline-sulfonamides have been evaluated for their inhibitory activity, particularly in the context of anticancer research. nih.gov

GLI1 Protein: As a key component of the Hedgehog signaling pathway, inhibition of GLI1 is a promising strategy in oncology, and quinoline derivatives have been identified as potential inhibitors through virtual screening. researchgate.net

A systematic screening approach, utilizing both biochemical and cell-based assays, will be crucial in identifying the primary biological targets of this compound and uncovering its full therapeutic potential.

Advanced Synthetic Methodologies for Analogue Libraries

To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of this compound, the development of efficient synthetic methodologies for generating diverse analogue libraries is essential. Drawing from established methods for the synthesis of quinoline derivatives, several strategies can be employed. nih.govresearchgate.net

Future synthetic efforts should focus on:

Combinatorial Synthesis: By systematically varying the three key components of the molecule (the quinoline core, the sulfonamide linker, and the amino acid residue), a large library of analogues can be created. For instance, different substituted quinolines can be used as starting materials, and proline can be replaced with other natural or unnatural amino acids.

Modern Catalytic Methods: The use of transition metal-catalyzed reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-catalyzed cross-coupling reactions, can facilitate the efficient and modular synthesis of novel derivatives. nih.gov The application of nickel and rhodium catalysts has also been reported for the synthesis of functionalized quinolines. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, such as the L-proline-catalyzed synthesis of related heterocyclic systems in water, should be explored to develop more sustainable synthetic routes. rsc.org

The table below outlines potential synthetic strategies for generating analogue libraries of this compound.

| Synthetic Strategy | Description | Potential for Diversification | Key References |

| Modular Assembly | Stepwise construction of the molecule from its three building blocks: a substituted quinoline-8-sulfonyl chloride, a proline ester, and subsequent ester hydrolysis. | Allows for easy variation of both the quinoline and amino acid components. | nih.gov, nih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of a triazole ring as a bioisostere for the amide bond by reacting an alkyne-modified proline with an azide-modified quinoline-sulfonamide. | Creates a new class of analogues with potentially different biological activities and physicochemical properties. | nih.gov |

| Transition Metal-Catalyzed Cross-Coupling | Functionalization of the quinoline ring at various positions using catalysts like palladium, nickel, or rhodium to introduce new substituents. | Enables fine-tuning of the molecule's properties by modifying the quinoline core. | nih.gov |

By creating a comprehensive library of analogues, researchers can systematically investigate the impact of structural modifications on biological activity, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data is a powerful approach. By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound, a holistic view of its biological effects can be obtained.

A multi-omics workflow for studying this compound would involve:

Transcriptomics: Using techniques like RNA sequencing (RNA-seq) to identify changes in gene expression patterns following treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications. This can help to identify the direct targets of the compound and downstream effector proteins.

Metabolomics: Analyzing the metabolic profile of treated cells to identify alterations in key metabolites. nih.gov Given the potential of quinoline-sulfonamides to target metabolic enzymes like PKM2, this approach is particularly relevant. nih.gov

The integration of these datasets can help to construct a comprehensive network of the compound's interactions within the cell, elucidate its mechanism of action, identify potential biomarkers for its activity, and uncover potential off-target effects.

Development of Advanced Computational Models for Prediction and Design

In parallel with experimental work, the development of advanced computational models can significantly accelerate the discovery and optimization of analogues of this compound. In silico techniques can be used to predict the biological activity of new compounds, understand their binding modes, and guide the design of more potent and selective molecules.

Key computational approaches include:

Molecular Docking and Dynamics: These methods can be used to predict how this compound and its analogues bind to the active sites of potential target enzymes. mdpi.comnih.govnih.gov Molecular dynamics simulations can further assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, the relationship between the three-dimensional structure of the compounds and their biological activity can be quantified. nih.gov This can provide insights into the key structural features required for activity and guide the design of new analogues.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the key structural features of active compounds. This model can then be used to screen large databases of virtual compounds to identify new potential inhibitors. researchgate.netresearchgate.net

The table below summarizes some of the computational tools that can be applied to the study of this compound.

| Computational Method | Application | Expected Outcome | Key References |

| Molecular Docking | Predict the binding orientation of the compound in the active site of a target protein. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and a predicted binding affinity. | nih.gov, nih.gov, mdpi.com |

| Molecular Dynamics | Simulate the movement of the compound and its target protein over time. | Assessment of the stability of the predicted binding pose and the flexibility of the protein-ligand complex. | mdpi.com |

| 3D-QSAR | Correlate the 3D structural properties of a series of analogues with their biological activity. | A predictive model that can estimate the activity of new, unsynthesized compounds and guide lead optimization. | nih.gov |

| Virtual Screening | Screen large compound libraries in silico to identify potential hits for a specific target. | A ranked list of candidate molecules for further experimental testing. | researchgate.net |

By integrating these computational approaches with experimental validation, the process of developing this compound from a lead compound into a potential therapeutic agent can be made more efficient and cost-effective.

Q & A

Q. What interdisciplinary approaches are needed to explore the dual role of this compound as both a metalloenzyme modulator and a fluorescent probe?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.